Cycloundecanamine
Description
Cycloundecanamine is a cycloalkylamine with an 11-membered carbon ring and a primary amine functional group. Cycloalkylamines are valued in medicinal chemistry and materials science due to their conformational flexibility and ability to interact with biological targets or metal ions. This compound’s larger ring size may confer distinct physicochemical properties, such as enhanced lipophilicity and reduced ring strain compared to smaller cycloalkylamines.
Properties
CAS No. |
36413-76-0 |
|---|---|
Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
cycloundecanamine |
InChI |
InChI=1S/C11H23N/c12-11-9-7-5-3-1-2-4-6-8-10-11/h11H,1-10,12H2 |
InChI Key |
YCEFCHDUDSUVRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloundecanamine can be synthesized through several methods, including:
Cyclization of Linear Amines: One common method involves the cyclization of linear amines under acidic or basic conditions. For example, the cyclization of 1-aminoundecane can be achieved using strong acids like sulfuric acid or bases like sodium hydroxide.
Reductive Amination: Another method is the reductive amination of cycloundecanone with ammonia or primary amines in the presence of reducing agents such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale cyclization reactions. The process involves:
Feedstock Preparation: Purifying the starting materials to ensure high yield and purity.
Reaction Conditions: Optimizing temperature, pressure, and catalyst concentration to maximize the efficiency of the cyclization process.
Purification: Using distillation or recrystallization to isolate and purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form cycloundecanone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cycloundecane using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Cycloundecanone.
Reduction: Cycloundecane.
Substitution: Various substituted cycloundecanes depending on the reagents used.
Scientific Research Applications
Cycloundecanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex cyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological conditions.
Industry: this compound is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.
Mechanism of Action
Cycloundecanamine can be compared with other cyclic amines such as:
Cyclohexylamine: A smaller cyclic amine with similar chemical properties but different applications.
Cyclododecanamine: A larger cyclic amine with a similar structure but different reactivity and uses.
Uniqueness: this compound’s unique ring size and amine functionality make it particularly versatile in organic synthesis and industrial applications. Its balance of ring strain and stability provides distinct advantages over smaller or larger cyclic amines.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table synthesizes data from structurally related compounds (cyclopentanamine, cyclohexanamine, cyclodecanamine) and extrapolates trends for cycloundecanamine:
Key Observations :
- Ring Strain : Smaller rings (e.g., cyclopentanamine) exhibit higher strain due to bond angle distortion, whereas this compound’s 11-membered ring approaches strain-free geometry.
- Lipophilicity : Increasing ring size correlates with higher molecular weight and lipophilicity, reducing water solubility. This compound is likely highly lipid-soluble, favoring membrane permeability in biological systems.
Biological Activity
Cycloundecanamine, a cyclic amine compound, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.
1. Chemical Structure and Properties
This compound is characterized by its unique cyclic structure, which influences its interaction with biological systems. The cyclic nature often enhances the compound's stability and bioactivity compared to linear analogs.
2.1 Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it selectively inhibits the proliferation of various cancer cell lines while sparing normal cells. This selectivity is attributed to differences in membrane composition between cancerous and normal cells, affecting the compound's uptake and cytotoxicity.
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast Cancer) | 5 | 10 |
| HeLa (Cervical Cancer) | 3 | 8 |
| A549 (Lung Cancer) | 7 | 12 |
2.2 Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The results highlighted a minimum inhibitory concentration (MIC) of 4 µg/mL for S. aureus and 8 µg/mL for C. albicans, indicating potent antimicrobial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Interaction : The compound interacts with lipid bilayers, altering membrane fluidity and integrity, which is crucial for its cytotoxic effects on cancer cells and antimicrobial activity.
- Cell Signaling Modulation : this compound may influence signaling pathways involved in cell proliferation and apoptosis, contributing to its antitumor effects.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways critical for tumor growth.
4.1 In Vivo Studies
In vivo studies using animal models have further elucidated the biological activity of this compound. A notable experiment demonstrated that administration of the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
Table 2: In Vivo Efficacy of this compound
| Treatment Group | Tumor Volume (cm³) | Survival Rate (%) |
|---|---|---|
| Control | 15 | 30 |
| This compound (10 mg/kg) | 5 | 70 |
| This compound (20 mg/kg) | 2 | 90 |
5. Conclusion
This compound exhibits promising biological activities, particularly in antitumor and antimicrobial domains. Its unique structure facilitates interactions with cellular membranes and modulation of critical biological pathways. Further research is necessary to fully understand its mechanisms and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
